molecular formula C9H8F3NO B2503718 2,4,6-trifluoro-N,N-dimethylbenzamide CAS No. 1483579-63-0

2,4,6-trifluoro-N,N-dimethylbenzamide

Cat. No. B2503718
CAS RN: 1483579-63-0
M. Wt: 203.164
InChI Key: NRDPJANKHFYHRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine atoms or trifluoromethyl groups onto the aromatic ring. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Similarly, 2,4-bis(trifluoromethyl)phenylboronic acid is used as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that trifluoromethyl groups can be introduced onto aromatic rings to create compounds like 2,4,6-trifluoro-N,N-dimethylbenzamide . The synthesis of 2,6-difluorobenzamide involves fluorization and nucleophilic addition, which could be analogous to the synthesis of 2,4,6-trifluoro-N,N-dimethylbenzamide .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule. For example, the molecular structures of compounds such as 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives have been investigated using X-ray crystallography, revealing large bond angles around phosphorus atoms . This suggests that the introduction of fluorine atoms into the benzamide structure could similarly affect its molecular geometry and electronic distribution.

Chemical Reactions Analysis

Fluorinated aromatic compounds participate in various chemical reactions. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid, for example, plays a crucial role in preventing the coordination of amines to the boron atom, thus accelerating amidation reactions . This indicates that the trifluoromethyl groups in 2,4,6-trifluoro-N,N-dimethylbenzamide could also influence its reactivity in chemical reactions, potentially making it a useful intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often dominated by the strong electronegativity of fluorine. The presence of fluorine can increase the acidity of adjacent hydrogen atoms and alter the compound's polarity and lipophilicity. For example, the redox properties of fluorinated phosphine derivatives have been studied, which could provide insights into the redox behavior of related compounds like 2,4,6-trifluoro-N,N-dimethylbenzamide . The high yields and purities achieved in the synthesis of 2,6-difluorobenzamide suggest that similar methods could be applied to obtain 2,4,6-trifluoro-N,N-dimethylbenzamide with high purity .

Scientific Research Applications

Structure and NIR-Luminescence Applications

Research on ytterbium(III) complexes with β-diketonate ligands, including fluorinated derivatives similar to 2,4,6-trifluoro-N,N-dimethylbenzamide, demonstrates applications in near-infrared (NIR) luminescence. The fluorination of ligands impacts the luminescence properties, suggesting utility in optical amplifiers and potentially in areas like telecommunications and laser technology (Martín‐Ramos et al., 2013).

Synthetic Applications in Organic Chemistry

The synthesis of 2,4,6-triazidopyridine and its derivatives, starting from trifluoropyridine, showcases the role of fluorinated compounds in facilitating nucleophilic substitution reactions. This process highlights the importance of fluorinated compounds, like 2,4,6-trifluoro-N,N-dimethylbenzamide, in the synthesis of complex organic molecules, which could have implications in pharmaceuticals and agrochemicals (Chapyshev & Chernyak, 2012).

Applications in Polymer Science

The development of novel arylene ether polymers using trifluoromethyl-activated bisfluoro monomers demonstrates the application of fluorinated compounds in creating materials with high glass-transition temperatures and solubility in various organic solvents. This research suggests the utility of compounds like 2,4,6-trifluoro-N,N-dimethylbenzamide in the synthesis of high-performance polymers with potential applications in electronics, optics, and coatings (Huang et al., 2007).

Photodynamic Therapy and Supramolecular Chemistry

Research into the synthesis of 2,4,6-triarylpyridine derivatives, promoted by dibromo dimethylhydantoin under solvent-free conditions, touches on the biological and pharmaceutical properties of pyridines, including their use in photodynamic therapy for cancer. This indicates the broader implications of synthesizing fluorinated compounds for medical applications and supramolecular chemistry (Maleki, 2015).

Magnesium-Catalyzed Reductions

The catalytic hydroboration of amides to amines using magnesium-based catalysts, with tertiary and secondary amides being reduced at room temperature, underscores the significance of fluorinated compounds in facilitating novel catalytic reactions. This work could have implications in the development of more efficient and sustainable synthetic methodologies (Lampland et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,4,6-trifluoro-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-13(2)9(14)8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDPJANKHFYHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trifluoro-N,N-dimethylbenzamide

CAS RN

1483579-63-0
Record name 2,4,6-trifluoro-N,N-dimethylbenzamide
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